molecular formula C8H17I B156377 (+)-2-Iodooctane CAS No. 1809-04-7

(+)-2-Iodooctane

Cat. No. B156377
CAS RN: 1809-04-7
M. Wt: 240.12 g/mol
InChI Key: XFLOGTUFKZCFTK-QMMMGPOBSA-N
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Description

(+)-2-Iodooctane is a chemical compound that is used in scientific research for various purposes. It is a chiral molecule that has two enantiomers, (+)-2-iodooctane and (-)-2-iodooctane. In

Mechanism Of Action

The mechanism of action of (+)-2-iodooctane is not well understood. However, it is believed to act as a chiral inducer in asymmetric synthesis. It is also believed to interact with chiral receptors in the body, which may be responsible for its biochemical and physiological effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of (+)-2-iodooctane are not well understood. However, it has been shown to have an effect on the central nervous system. It has been shown to increase dopamine levels in the brain, which may be responsible for its psychostimulant effects. It has also been shown to have an effect on the cardiovascular system. It has been shown to increase heart rate and blood pressure.

Advantages And Limitations For Lab Experiments

One of the advantages of using (+)-2-iodooctane in lab experiments is its chiral nature. It can be used as a chiral reagent in asymmetric synthesis, which is useful for the synthesis of chiral compounds. However, one of the limitations of using (+)-2-iodooctane is its toxicity. It is a hazardous chemical that should be handled with care.

Future Directions

There are many future directions for the use of (+)-2-iodooctane in scientific research. One direction is the synthesis of new chiral ligands and catalysts for asymmetric catalysis. Another direction is the synthesis of new chiral drugs for the treatment of various diseases. Additionally, the mechanism of action of (+)-2-iodooctane needs to be further studied to better understand its biochemical and physiological effects.
Conclusion:
(+)-2-Iodooctane is a chiral compound that is commonly used in scientific research. It is used as a chiral reagent in asymmetric synthesis and as a precursor in the synthesis of other chiral compounds. It has been shown to have an effect on the central nervous system and the cardiovascular system. The future directions for the use of (+)-2-iodooctane in scientific research are vast, and further research is needed to better understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of (+)-2-iodooctane can be achieved through various methods. One of the most commonly used methods is the reaction between 1-octene and iodine in the presence of a catalyst. This method yields a racemic mixture of (+)-2-iodooctane and (-)-2-iodooctane, which can be separated using chiral chromatography.

Scientific Research Applications

(+)-2-Iodooctane is used in scientific research for various purposes. It is commonly used as a chiral reagent in asymmetric synthesis. It is also used as a precursor in the synthesis of other chiral compounds. (+)-2-Iodooctane has been used in the synthesis of chiral ligands, which are used in asymmetric catalysis. It has also been used in the synthesis of chiral drugs, such as the antiviral drug Oseltamivir.

properties

CAS RN

1809-04-7

Product Name

(+)-2-Iodooctane

Molecular Formula

C8H17I

Molecular Weight

240.12 g/mol

IUPAC Name

(2S)-2-iodooctane

InChI

InChI=1S/C8H17I/c1-3-4-5-6-7-8(2)9/h8H,3-7H2,1-2H3/t8-/m0/s1

InChI Key

XFLOGTUFKZCFTK-QMMMGPOBSA-N

Isomeric SMILES

CCCCCC[C@H](C)I

SMILES

CCCCCCC(C)I

Canonical SMILES

CCCCCCC(C)I

boiling_point

210.0 °C

Other CAS RN

1809-04-7

synonyms

[S,(+)]-2-Iodooctane

vapor_pressure

1.37 mmHg

Origin of Product

United States

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